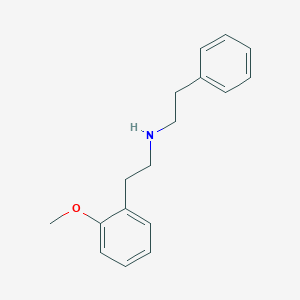
2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanamine, also known as methoxyphenylethylamine (MPEA), is a chemical compound that belongs to the family of phenethylamines. It is a psychoactive substance that has been studied for its potential use in scientific research. In
作用机制
MPEA acts as a partial agonist at the serotonin and dopamine receptors, which leads to the activation of these receptors and the subsequent release of neurotransmitters. This activation can have various effects on the brain, including changes in mood, cognition, and behavior.
Biochemical and Physiological Effects
MPEA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. MPEA has also been shown to have antioxidant properties, which may have neuroprotective effects.
实验室实验的优点和局限性
One advantage of using MPEA in lab experiments is its ability to selectively target serotonin and dopamine receptors, which can be useful in the study of these receptors and their signaling pathways. However, one limitation of using MPEA is its potential for abuse and its psychoactive effects, which may make it difficult to use in certain experiments.
未来方向
There are several potential future directions for the study of MPEA. One direction is the further exploration of its potential use as a tool in the study of receptor binding and signal transduction pathways. Another direction is the study of its potential therapeutic applications, particularly in the treatment of depression and other mood disorders. Additionally, the development of new synthesis methods and purification techniques may improve the yield and purity of MPEA, making it more useful for scientific research.
合成方法
MPEA can be synthesized using various methods, including the reductive amination of 2-(2-2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanaminel)acetaldehyde with 2-phenylethylamine. Another method involves the reaction of 2-(2-2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanaminel)acetonitrile with lithium aluminum hydride, followed by the reaction with 2-phenylethylamine. The purity and yield of MPEA can be improved by using chromatography techniques.
科学研究应用
MPEA has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin and dopamine receptors, which are involved in the regulation of mood, cognition, and behavior. MPEA has also been studied for its potential use as a tool in the study of receptor binding and signal transduction pathways.
属性
产品名称 |
2-(2-methoxyphenyl)-N-(2-phenylethyl)ethanamine |
|---|---|
分子式 |
C17H21NO |
分子量 |
255.35 g/mol |
IUPAC 名称 |
N-[2-(2-methoxyphenyl)ethyl]-2-phenylethanamine |
InChI |
InChI=1S/C17H21NO/c1-19-17-10-6-5-9-16(17)12-14-18-13-11-15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3 |
InChI 键 |
IINRVUOFPZEXKB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CCNCCC2=CC=CC=C2 |
规范 SMILES |
COC1=CC=CC=C1CCNCCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(butyrylamino)ethyl]-2-pyridinecarboxamide](/img/structure/B262021.png)

![N-(3-bicyclo[2.2.1]heptanyl)-4-chlorobenzenesulfonamide](/img/structure/B262024.png)
![N-(2-bromophenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}methanesulfonamide](/img/structure/B262025.png)
![N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(2-methylphenoxy)acetamide](/img/structure/B262028.png)

![N'-{4-[(2-cyanobenzyl)oxy]-3-ethoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B262030.png)
![N-[3-[(1,3-dioxoisoindol-2-yl)carbamoyl]-2-methylphenyl]thiophene-2-carboxamide](/img/structure/B262031.png)


![N-[(Z)-benzylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B262044.png)
![ethyl 4-{(5Z)-2-imino-5-[4-(4-methylpiperazin-1-yl)-3-nitrobenzylidene]-4-oxo-1,3-thiazolidin-3-yl}benzoate](/img/structure/B262045.png)
![(4Z)-4-[(dimethylamino)methylidene]-2-[(3-methylphenoxy)methyl]-1,3-oxazol-5(4H)-one](/img/structure/B262046.png)
![1,5-dimethyl-2-phenyl-4-[(1-{1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)amino]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B262047.png)